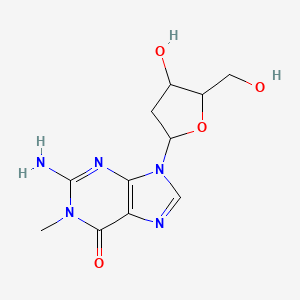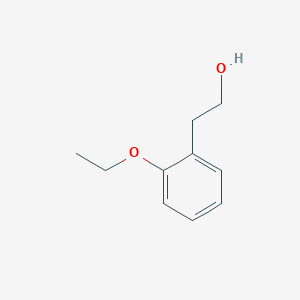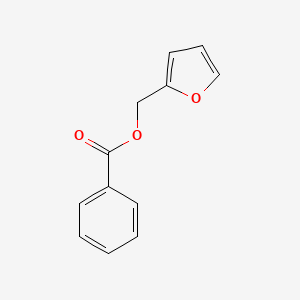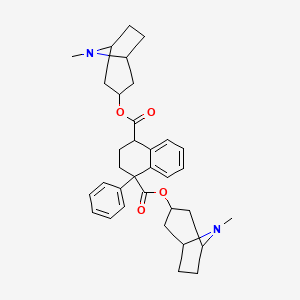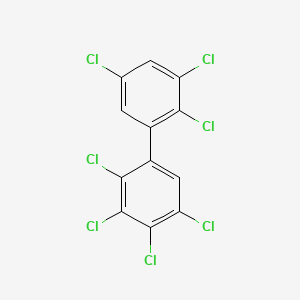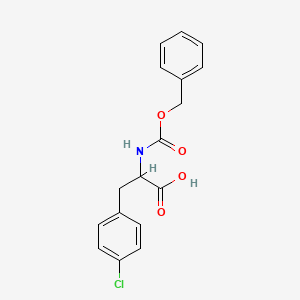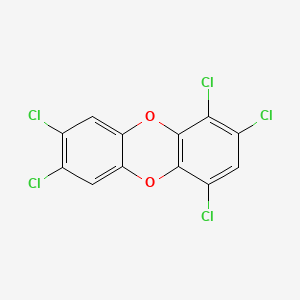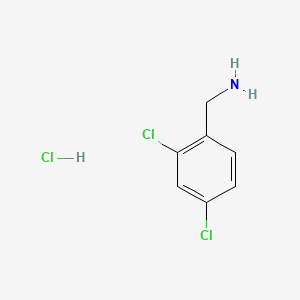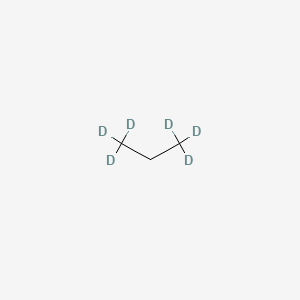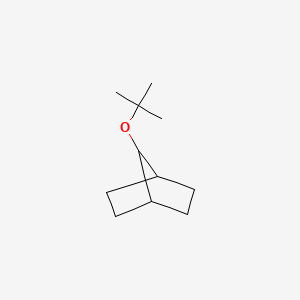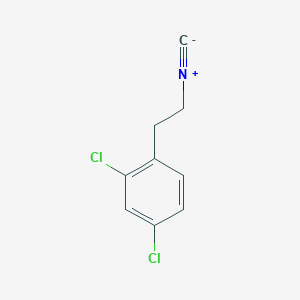
2,4-Dichlorophenethylisocyanide
描述
2,4-Dichlorophenethylisocyanide is an organic compound with the molecular formula C9H7Cl2N and a molecular weight of 200.06 g/mol. It is characterized by the presence of two chlorine atoms on the benzene ring and an isocyanide group attached to the ethyl chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenethylisocyanide can be synthesized through several methods, including the reaction of 2,4-dichlorophenylacetonitrile with phosgene or by the dehydration of 2,4-dichlorophenylacetic acid amide. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.
化学反应分析
Types of Reactions: 2,4-Dichlorophenethylisocyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,4-dichlorophenylacetic acid.
Reduction: Reduction reactions typically result in the formation of 2,4-dichlorophenylethylamine.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
科学研究应用
2,4-Dichlorophenethylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,4-dichlorophenethylisocyanide exerts its effects involves its interaction with molecular targets and pathways. The isocyanide group plays a crucial role in its reactivity, allowing it to form complexes with metals and participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.
相似化合物的比较
2,4-Dichlorophenethylisocyanide is similar to other isocyanides and dichlorophenyl compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Phenethylisocyanide: Lacks chlorine atoms, resulting in different reactivity and applications.
2,4-Dichlorophenylacetonitrile: Similar structure but lacks the isocyanide group, leading to different chemical behavior.
2,4-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of the isocyanide group, resulting in different chemical properties and uses.
属性
IUPAC Name |
2,4-dichloro-1-(2-isocyanoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQKOXIHDGPKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374189 | |
| Record name | 2,4-Dichlorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174624-27-2 | |
| Record name | 2,4-Dichlorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)
